

# Zotiraciclib (TG02): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Zotiraciclib (also known as TG02 and SB1317) is an orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier, establishing it as a promising therapeutic candidate for aggressive brain cancers such as glioblastoma. Discovered by S\*BIO Pte Ltd in Singapore, this novel macrocyclic compound is now under development by Adastra Pharmaceuticals.[1] Zotiraciclib's primary mechanism of action is the potent inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, Zotiraciclib effectively depletes critical short-lived oncoproteins, including MYC and Mcl-1, leading to cell cycle arrest and apoptosis in tumor cells. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and key experimental methodologies related to Zotiraciclib.

## **Discovery and Development**

Zotiraciclib emerged from a structure-based drug design program aimed at developing spectrum-selective kinase inhibitors.[2][3] It was identified as a unique small molecule macrocycle with potent activity against a specific set of kinases implicated in cancer pathogenesis.[1] Recognizing its potential for treating notoriously difficult-to-treat brain tumors, Zotiraciclib was granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of glioma. [1] Currently, Zotiraciclib is being evaluated in Phase 1b and Phase 2 clinical trials for



glioblastoma, diffuse intrinsic pontine glioma (DIPG), and recurrent high-grade gliomas harboring IDH1/2 mutations.[4][5]

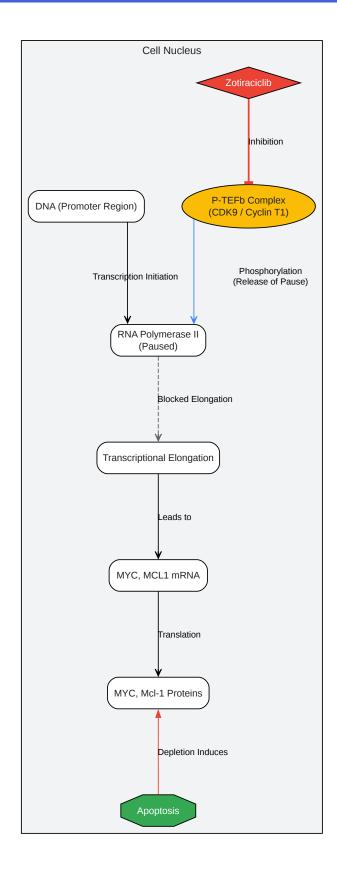
### **Mechanism of Action & Signaling Pathway**

**Zotiraciclib** exerts its anti-cancer effects through the inhibition of multiple cyclin-dependent kinases (CDKs) and other oncogenic kinases. Its primary target is the CDK9/cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb).

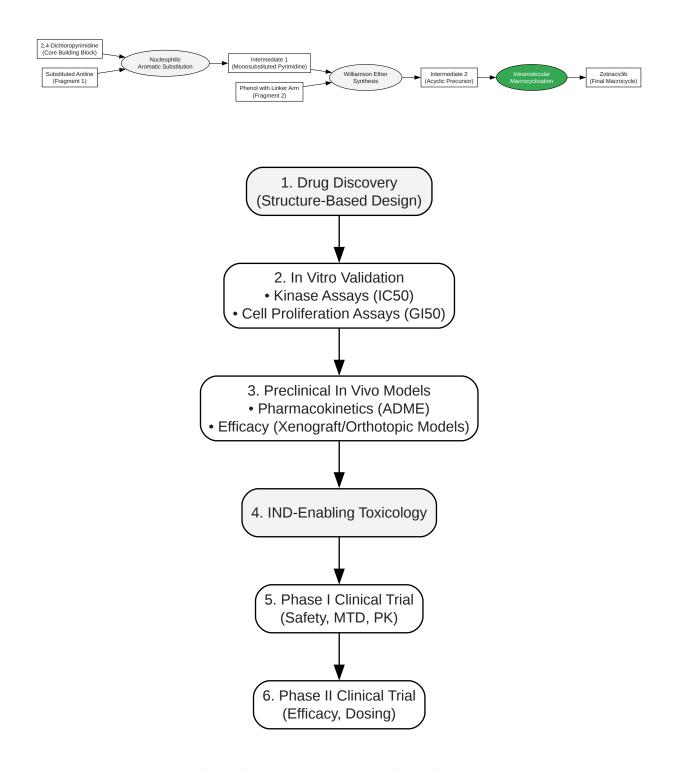
Signaling Pathway Overview: In normal and cancerous cells, the transcription of many genes, including key survival genes like MYC and MCL1, is controlled by RNA Polymerase II (Pol II). After initiation, Pol II often pauses. The P-TEFb complex (CDK9/cyclin T1) is recruited to release this pause by phosphorylating the Pol II C-terminal domain and negative elongation factors. This allows for productive transcriptional elongation.

**Zotiraciclib** competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[6] This blockade prevents the phosphorylation of RNA Pol II, leading to a halt in transcription. Because the corresponding mRNA and protein products of genes like MYC and MCL1 are highly unstable and have short half-lives, this transcriptional arrest results in their rapid depletion. The loss of these critical survival proteins triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, which are often highly dependent on these pathways ("oncogene addiction").[1]









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